2,5-Pyrrolidinedione, 3-[[2-(4-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolidine-2,5-dione core, a phenyl diazenyl group, and a chlorophenyl ethylamino substituent
Preparation Methods
The synthesis of 3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl diazenyl group: This step involves the diazotization of aniline derivatives followed by coupling with the pyrrolidine-2,5-dione core.
Attachment of the chlorophenyl ethylamino group: This can be done through nucleophilic substitution reactions where the amino group is introduced to the chlorophenyl ethyl precursor.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ethylamino group, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Pharmacology: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 3-{[2-(4-CHLOROPHENYL)ETHYL]AMINO}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE include other pyrrolidine-2,5-dione derivatives and phenyl diazenyl compounds These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
1040869-27-9 |
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Molecular Formula |
C24H21ClN4O2 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H21ClN4O2/c25-18-8-6-17(7-9-18)14-15-26-22-16-23(30)29(24(22)31)21-12-10-20(11-13-21)28-27-19-4-2-1-3-5-19/h1-13,22,26H,14-16H2 |
InChI Key |
CQPWLBYKHZTCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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